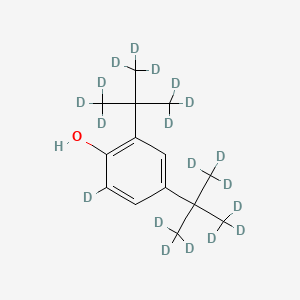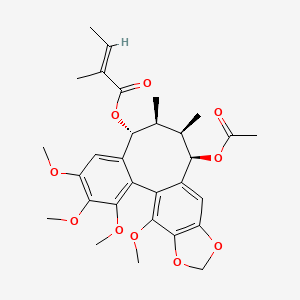
Ananolignan L
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ananolignan L is a lignan with a dibenzocyclooctadiene skeleton, isolated from the plant Kadsura ananosma . Lignans are a group of natural products derived from the oxidative coupling of two C6–C3 units. They are known for their diverse biological activities, including antioxidant, antitumor, anti-inflammatory, and antiviral properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lignans, including ananolignan L, involves complex organic reactions. One common method is the oxidative coupling of phenylpropane units. Specific synthetic routes for this compound are not widely documented, but general lignan synthesis involves steps like diastereoselective reductions and acetylation .
Industrial Production Methods: Industrial production of lignans typically involves extraction from plant sources, followed by purification processes. For this compound, seeds of Kadsura ananosma are used, and the compound is extracted using solvents like aqueous acetone .
Análisis De Reacciones Químicas
Types of Reactions: Ananolignan L undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the lignan structure.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Functional groups on the lignan can be replaced with other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of this compound, while reduction can produce various reduced derivatives .
Aplicaciones Científicas De Investigación
Ananolignan L has shown promising applications in various fields:
Chemistry: Used as a model compound for studying lignan synthesis and reactions.
Medicine: Potential use in developing treatments for oxidative stress-related conditions.
Industry: Could be used in the development of natural antioxidants and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of ananolignan L involves its interaction with molecular targets and pathways related to oxidative stress and neuroprotection. It acts as a neuroprotective agent by mitigating oxidative damage in neuronal cells . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of antioxidant defense mechanisms.
Comparación Con Compuestos Similares
Ananolignan L is unique among lignans due to its specific dibenzocyclooctadiene structure. Similar compounds include:
Ananolignan F: Another lignan with neuroprotective properties.
Sesquilignans: Lignans with a different structural framework but similar biological activities.
Neolignans: Compounds derived from lignans with varied structures and functions.
Propiedades
Fórmula molecular |
C30H36O10 |
|---|---|
Peso molecular |
556.6 g/mol |
Nombre IUPAC |
[(8R,9S,10R,11R)-11-acetyloxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C30H36O10/c1-10-14(2)30(32)40-25-16(4)15(3)24(39-17(5)31)19-12-21-27(38-13-37-21)29(36-9)23(19)22-18(25)11-20(33-6)26(34-7)28(22)35-8/h10-12,15-16,24-25H,13H2,1-9H3/b14-10+/t15-,16+,24-,25-/m1/s1 |
Clave InChI |
HIGLJZHMTBHEQS-ULEIZWEFSA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@H]([C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)OC(=O)C)C)C |
SMILES canónico |
CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)OC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)
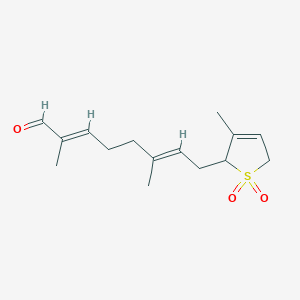
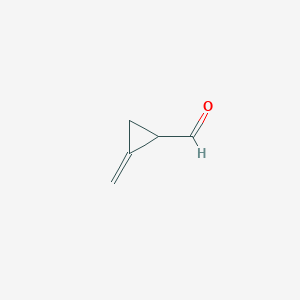
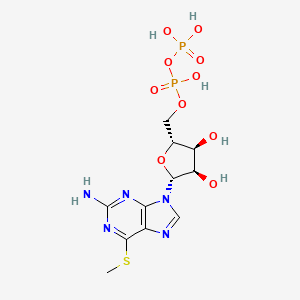

![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)
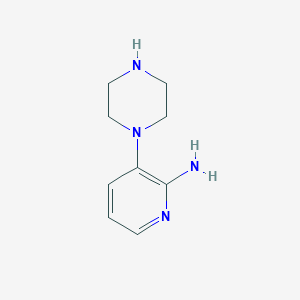
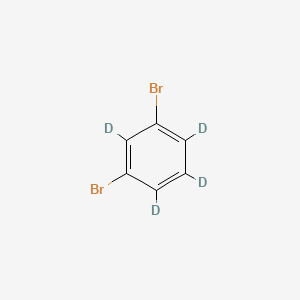
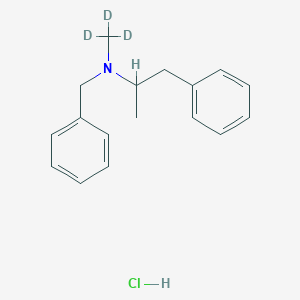
![potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B13439429.png)
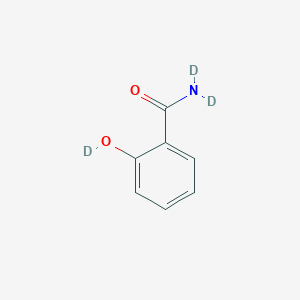

![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13439448.png)
